PD 198306
Overview
Description
PD 198306 is a cell-permeable amino-benzamide derivative that acts as a potent and non-ATP-competitive inhibitor of mitogen-activated protein kinase kinase 1/2 (MEK1/2). It exhibits excellent selectivity over extracellular signal-regulated kinase (ERK), c-Src, cyclin-dependent kinases (Cdk’s), and phosphatidylinositol 3-kinase γ (PI 3-Kγ) . This compound is known for its ability to inhibit MEK activity in synovial fibroblasts at concentrations ranging from 30 to 100 nM .
Mechanism of Action
Target of Action
PD 198306 is a potent inhibitor of MAPK kinase 1/2 (MEK1/2) . MEK1/2 are key components of the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival .
Mode of Action
This compound inhibits the activity of MEK1/2 in a non-ATP-competitive manner . It binds to MEK1/2 and prevents them from phosphorylating and activating ERK1/2 . This inhibition occurs at concentrations ranging from 30 to 100 nM .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the MAPK/ERK pathway . By inhibiting MEK1/2, this compound reduces the phosphorylation of ERK1/2, thereby disrupting the downstream signaling events of the MAPK/ERK pathway .
Pharmacokinetics
This compound is orally bioavailable . It is soluble in DMSO and ethanol up to 100 mM, indicating good bioavailability . .
Result of Action
The inhibition of MEK1/2 by this compound leads to a reduction in ERK1/2 activity . This results in antihyperalgesic effects, as observed in models of neuropathic pain . Additionally, this compound has been shown to inhibit the growth of HL-60 cells in vitro .
Action Environment
For instance, the compound’s antihyperalgesic effects have been observed in both the streptozocin and the chronic constriction injury (CCI) models of neuropathic pain . This suggests that the compound’s action can vary depending on the specific pathological context.
Biochemical Analysis
Biochemical Properties
PD 198306 selectively inhibits MEK1/2, a type of protein kinase that plays a crucial role in the MAPK/ERK signaling pathway . This pathway is involved in regulating various cellular processes, including cell growth, differentiation, and apoptosis . By inhibiting MEK1/2, this compound can interfere with these processes, potentially altering cellular function .
Cellular Effects
This compound has been shown to inhibit MEK activity in synovial fibroblasts at concentrations of 30-100 nM . This inhibition can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For example, it can reduce the Streptozocin-induced increase in the level of active ERK1 and 2 .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to MEK1/2 and inhibiting its activity . This inhibition prevents the phosphorylation of ERK1/2, a downstream target of MEK, thereby disrupting the MAPK/ERK signaling pathway . This can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, it has been shown to inhibit the replication of Tha-GFP by 25% at 10 μM after 36 hours
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For example, intrathecal administration of this compound (1-30 μg per 10 μL) dose-dependently blocks static allodynia in both the streptozocin and the chronic constriction injury (CCI) models of neuropathic pain . The minimum effective doses (MED) of 3 μg significantly blocked static allodynia 30 min after treatment .
Metabolic Pathways
This compound is involved in the MAPK/ERK signaling pathway, where it inhibits the activity of MEK1/2
Subcellular Localization
It is known that this compound can inhibit MEK1/2, which is located in the cytoplasm of cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PD 198306 involves the preparation of N-(cyclopropylmethoxy)-3,4,5-trifluoro-2-[(4-iodo-2-methylphenyl)amino]-benzamide. The synthetic route typically includes the following steps:
Formation of the Amino-Benzamide Core: The core structure is synthesized by reacting 3,4,5-trifluoro-2-nitrobenzoic acid with cyclopropylmethanol under suitable conditions to form the corresponding ester. This ester is then reduced to the amino-benzamide core.
Introduction of the Iodo-Methylphenyl Group: The amino-benzamide core is further reacted with 4-iodo-2-methylaniline to introduce the iodo-methylphenyl group, forming the final compound this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis typically involves standard organic synthesis techniques, including esterification, reduction, and amide formation, followed by purification steps such as recrystallization or chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
PD 198306 undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions, particularly involving the trifluoromethyl and iodo groups.
Oxidation and Reduction: This compound can participate in oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
- Cyclopropylmethanol
- 3,4,5-trifluoro-2-nitrobenzoic acid
- 4-iodo-2-methylaniline
- Reducing agents such as palladium on carbon (Pd/C) for hydrogenation reactions .
Major Products Formed
The major product formed from the synthesis of this compound is N-(cyclopropylmethoxy)-3,4,5-trifluoro-2-[(4-iodo-2-methylphenyl)amino]-benzamide. Other by-products may include unreacted starting materials and side products from incomplete reactions .
Scientific Research Applications
PD 198306 has a wide range of scientific research applications, including:
Chemistry: Used as a selective inhibitor in studies involving MEK1/2 pathways.
Biology: Employed in research on cell signaling and kinase activity.
Medicine: Investigated for its potential therapeutic effects in conditions such as neuropathic pain and osteoarthritis
Industry: Utilized in the development of novel therapeutic agents targeting MEK1/2.
Comparison with Similar Compounds
PD 198306 is compared with other MEK inhibitors such as CI-1040 and U0126. While all these compounds inhibit MEK1/2, this compound is unique due to its non-ATP-competitive inhibition mechanism and high selectivity over other kinases . Similar compounds include:
CI-1040: An ATP-competitive MEK inhibitor with a different selectivity profile.
U0126: Another MEK inhibitor with a distinct mechanism of action and selectivity.
Properties
IUPAC Name |
N-(cyclopropylmethoxy)-3,4,5-trifluoro-2-(4-iodo-2-methylanilino)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3IN2O2/c1-9-6-11(22)4-5-14(9)23-17-12(7-13(19)15(20)16(17)21)18(25)24-26-8-10-2-3-10/h4-7,10,23H,2-3,8H2,1H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAXDAKQGVISBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC2=C(C(=C(C=C2C(=O)NOCC3CC3)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433306 | |
Record name | PD 198306 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212631-61-3 | |
Record name | PD-198306 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212631613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PD 198306 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PD-198306 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ5121ZGT3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.